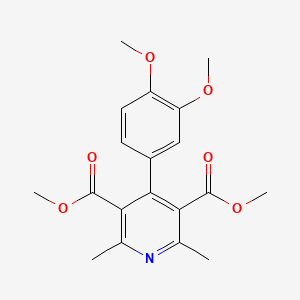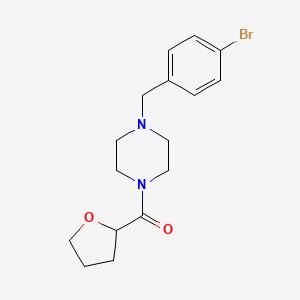![molecular formula C21H18N2O5 B5344661 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5344661.png)
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate, also known as MNQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. MNQ belongs to the family of quinoline-based compounds, which are known for their diverse biological activities and therapeutic potential.
科学研究应用
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been studied for its potential as an anti-inflammatory and neuroprotective agent.
作用机制
The mechanism of action of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to bind to DNA and disrupt its structure, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, this compound prevents the repair of DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In addition, this compound has been shown to modulate the expression of various genes involved in cancer cell growth and survival.
实验室实验的优点和局限性
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate has several advantages for lab experiments, including its high potency and selectivity against cancer cells. This compound is also relatively easy to synthesize and purify, making it a useful tool for studying the mechanism of action of anticancer agents. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells. This compound also has limited stability in solution, which can affect its activity over time.
未来方向
There are several future directions for the study of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate. One area of research is the development of this compound analogs with improved potency and selectivity against cancer cells. Another area of research is the investigation of the molecular mechanisms underlying the anticancer activity of this compound. This could involve the identification of specific target proteins or pathways that are affected by this compound. Finally, this compound could be studied for its potential applications in combination therapy with other anticancer agents, such as chemotherapy or radiation therapy.
合成方法
The synthesis of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of propionic anhydride as a reagent. This reaction yields this compound as a yellow solid with a melting point of 180-182°C. The purity of this compound can be further improved by recrystallization from ethanol or acetonitrile.
属性
IUPAC Name |
[2-[(E)-2-(2-methoxy-5-nitrophenyl)ethenyl]quinolin-8-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-20(24)28-19-6-4-5-14-7-9-16(22-21(14)19)10-8-15-13-17(23(25)26)11-12-18(15)27-2/h4-13H,3H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMQWUXPFIAQLP-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)
![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5344601.png)
![6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5344609.png)
![N-(2-hydroxyethyl)-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5344618.png)
![4-methoxy-3-methyl-N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5344620.png)
![2-[({1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5344626.png)
![4-phenyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-pyrazol-5-amine](/img/structure/B5344631.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344641.png)
![7-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5344645.png)

![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5344674.png)
![7-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5344681.png)